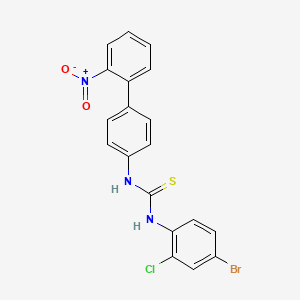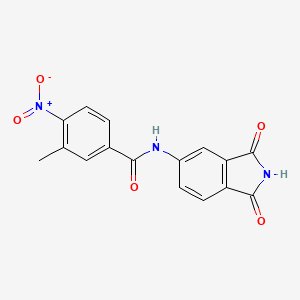![molecular formula C22H16F2N4OS2 B4705247 N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea](/img/structure/B4705247.png)
N-(5-{2-[(4-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole urea derivatives typically involves the reaction of amino-thiadiazole with benzoyl isocyanate or similar reagents. For instance, the reaction between 2-amino-5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole and 2,6-difluorobenzoyl isocyanate leads to the formation of derivatives with potent fungicidal activity against Rhizoctonia solani and Botrytis cinerea (Shi, 2011; Song et al., 2008). This indicates a versatile approach to synthesizing these compounds, utilizing various aromatic isocyanates to introduce different substituents into the thiadiazole urea framework.
Molecular Structure Analysis
The molecular structures of these compounds are characterized by their planarity and intramolecular hydrogen bonding. Single-crystal X-ray diffraction analyses reveal that the urea group in these molecules adopts a planar configuration, which is nearly coplanar with the thiadiazole and adjacent aromatic rings, facilitated by intramolecular N-H...O hydrogen bonds. This planarity is crucial for the biological activity of these compounds, as seen in their fungicidal properties (Shi, 2011).
Chemical Reactions and Properties
Thiadiazole ureas undergo various chemical reactions that modify their biological activity. For example, the introduction of fluorine atoms or trifluoromethyl groups into the phenyl ring enhances their fungicidal activity, demonstrating the significance of halogen substitution in tuning the chemical properties of these compounds (Song et al., 2008). The chemical reactivity of these compounds is also influenced by their planar structure, allowing for specific interactions with biological targets.
Physical Properties Analysis
The physical properties of thiadiazole ureas, such as solubility, melting point, and crystal structure, are closely related to their chemical structure. For instance, the crystalline form of these compounds is influenced by the nature of the substituents on the thiadiazole ring and the presence of intramolecular and intermolecular hydrogen bonding, which also affects their solubility in various solvents (Banu et al., 2013).
Chemical Properties Analysis
The chemical properties of thiadiazole ureas, including their reactivity and biological activity, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the phenyl ring affects their electron distribution, influencing their reactivity towards nucleophiles and electrophiles. This, in turn, impacts their biological activity, as seen in their fungicidal and plant growth-regulating properties (Xin-jian & Gong, 2006).
Mechanism of Action
Target of Action
The primary target of this compound is VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis . This compound was designed and synthesized as an analog of sorafenib , a known VEGFR-2 inhibitor .
Mode of Action
The compound interacts with its target, VEGFR-2, by binding to its active site . This binding inhibits the kinase activity of VEGFR-2, thereby preventing the signal transduction that leads to angiogenesis .
Biochemical Pathways
By inhibiting VEGFR-2, the compound disrupts the VEGF signaling pathway, which is primarily responsible for angiogenesis . This disruption can lead to a decrease in the formation of new blood vessels, which is particularly important in the context of cancer, as tumors require a blood supply to grow and proliferate .
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The compound has shown significant cytotoxic effects against various human cancer cell lines, including MCF-7, HepG2, A549, and HeLa . In particular, certain derivatives of the compound demonstrated potent activity against HeLa cancer cells, inducing apoptotic cell death and blocking the cell cycle at the sub-G1 phase .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and therefore its bioavailability can be affected by the pH of the environment . Additionally, the presence of other drugs could potentially lead to drug-drug interactions, altering the compound’s efficacy .
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-[2-[(4-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4OS2/c23-15-11-9-14(10-12-15)13-30-19-8-4-1-5-16(19)20-27-28-22(31-20)26-21(29)25-18-7-3-2-6-17(18)24/h1-12H,13H2,(H2,25,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVMDVXXRIXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[3-(ethoxycarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4705164.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarbothioamide](/img/structure/B4705169.png)
![N-(2,4-dichlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4705183.png)
![3-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4705184.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-iodobenzamide](/img/structure/B4705195.png)
![methyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4705200.png)
![2-cyano-3-(3-ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-N-(2-phenylethyl)acrylamide](/img/structure/B4705206.png)

![N-(1-methylbutyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4705217.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4705230.png)
![methyl 2-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4705234.png)
![2-(2-methoxyphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4705257.png)

![N-[4-(4-morpholinyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B4705267.png)